2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H5BrF3NO2 It is a derivative of benzoxazole, featuring both bromomethyl and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate brominated and trifluoromethoxylated precursors. One common method includes the reaction of 2-aminophenol with bromomethyl and trifluoromethoxy-substituted benzaldehydes under acidic conditions to form the benzoxazole ring . The reaction conditions often involve the use of catalysts such as samarium triflate or copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The benzoxazole ring can be further modified through cyclization reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, dehalogenated derivatives, and various cyclized heterocyclic compounds .
Scientific Research Applications
2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar structure but with a sulfur atom in the ring instead of oxygen.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring instead of a benzoxazole ring.
Uniqueness
2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C9H5BrF3NO2 |
---|---|
Molecular Weight |
296.04 g/mol |
IUPAC Name |
2-(bromomethyl)-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2 |
InChI Key |
JBQJBKMIZDTWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)CBr |
Origin of Product |
United States |
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